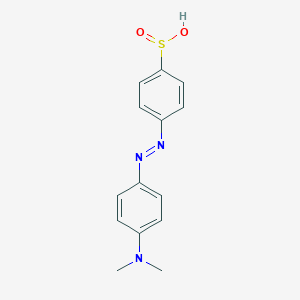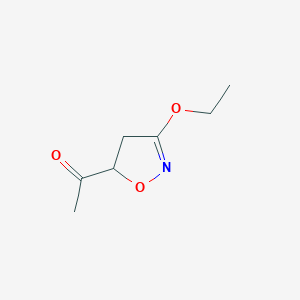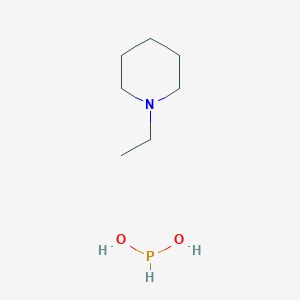
Dimethylaminoazobenzene-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylaminoazobenzene-4-sulfinate, also known as DAS, is a chemical compound widely used in scientific research. It is a water-soluble, yellow powder that is commonly used as a reagent in analytical chemistry, biochemistry, and pharmacology. DAS is a versatile compound that has many applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Dimethylaminoazobenzene-4-sulfinate is not fully understood. It is believed that Dimethylaminoazobenzene-4-sulfinate reacts with amino groups in proteins and other compounds, forming stable complexes that can be detected using spectrophotometric methods. Dimethylaminoazobenzene-4-sulfinate has been shown to be a specific reagent for the detection of primary and secondary amines.
Efectos Bioquímicos Y Fisiológicos
Dimethylaminoazobenzene-4-sulfinate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory settings. However, it should be handled with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethylaminoazobenzene-4-sulfinate in laboratory experiments is its specificity for the detection of amines. It is a highly sensitive reagent that can detect even trace amounts of amines in a sample. Dimethylaminoazobenzene-4-sulfinate is also relatively inexpensive and easy to synthesize. However, one limitation of Dimethylaminoazobenzene-4-sulfinate is its instability in aqueous solutions. It can decompose over time, leading to false positive results.
Direcciones Futuras
There are several future directions for the use of Dimethylaminoazobenzene-4-sulfinate in scientific research. One potential application is in the detection of cancer cells. Dimethylaminoazobenzene-4-sulfinate has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer detection. Another future direction is the development of more stable derivatives of Dimethylaminoazobenzene-4-sulfinate that can be used in aqueous solutions. This would improve the accuracy and reliability of Dimethylaminoazobenzene-4-sulfinate-based assays.
In conclusion, Dimethylaminoazobenzene-4-sulfinate is a versatile compound that has many applications in scientific research. Its specificity for the detection of amines makes it a valuable reagent in analytical chemistry, biochemistry, and pharmacology. While there are some limitations to its use, ongoing research is exploring new applications and derivatives of Dimethylaminoazobenzene-4-sulfinate that could expand its use in the future.
Métodos De Síntesis
Dimethylaminoazobenzene-4-sulfinate can be synthesized by the reaction of 4-aminobenzenesulfonic acid with dimethylamine and nitrous acid. The reaction produces a yellow precipitate that can be filtered and purified to obtain the final product. The synthesis of Dimethylaminoazobenzene-4-sulfinate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Dimethylaminoazobenzene-4-sulfinate is commonly used in scientific research as a reagent for the detection of various compounds. It is widely used in analytical chemistry to detect the presence of amines, amino acids, and proteins. Dimethylaminoazobenzene-4-sulfinate is also used in biochemistry to study enzyme kinetics and protein-protein interactions. In pharmacology, Dimethylaminoazobenzene-4-sulfinate is used to study drug metabolism and drug interactions.
Propiedades
Número CAS |
131483-42-6 |
|---|---|
Nombre del producto |
Dimethylaminoazobenzene-4-sulfinate |
Fórmula molecular |
C8H10N3O2S- |
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
IYXBODXMZOSSJM-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
Sinónimos |
DAB sulfinate dimethylaminoazobenzene-4-sulfinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)





![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)